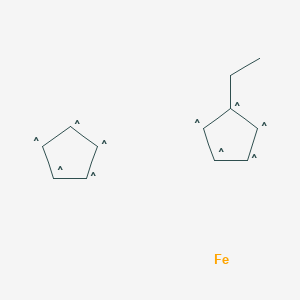

Ethylferrocene, 98%

Description

Historical Context and Evolution of Ferrocene (B1249389) Chemistry

The genesis of ferrocene chemistry dates back to 1951, a landmark year that fundamentally altered the course of organometallic chemistry. wikipedia.orgmdpi.com The serendipitous synthesis of ferrocene, an orange, crystalline solid with unexpected stability, initially led to an incorrect proposed structure. acs.org However, the elucidation of its true "sandwich" structure, featuring an iron atom bonded between two parallel cyclopentadienyl (B1206354) rings, was a watershed moment. biomedpharmajournal.orgpmarketresearch.com This discovery not only resolved the structural puzzle but also introduced a new type of chemical bonding, which invigorated the field. wikipedia.orgbiomedpharmajournal.org

The novelty of ferrocene's structure and its remarkable stability—it can be heated to over 400 °C without decomposition—spurred a flurry of research activity. wikipedia.org This intensive investigation into ferrocene and its analogues, known as metallocenes, led to a deeper understanding of metal-carbon bonds and laid the groundwork for modern organometallic chemistry. biomedpharmajournal.orgpmarketresearch.com The significance of this discovery was formally recognized in 1973 when Ernst Otto Fischer and Geoffrey Wilkinson were awarded the Nobel Prize in Chemistry for their independent, pioneering work on sandwich compounds. wikipedia.orgpmarketresearch.com The early decades of ferrocene chemistry were characterized by the exploration of its aromatic-like reactivity, allowing for a wide range of substitution reactions on the cyclopentadienyl rings, which in turn gave rise to a vast family of ferrocene derivatives. nih.gov

Significance of Ferrocene Derivatives in Contemporary Chemical Research

Building upon the foundational knowledge of ferrocene, the synthesis and application of its derivatives have become a cornerstone of modern chemical research. The versatility of the ferrocene scaffold allows for the introduction of various functional groups, which can fine-tune its physical, chemical, and biological properties. biomedpharmajournal.orgresearchgate.net This has led to the development of ferrocene derivatives with applications spanning numerous scientific disciplines. nih.gov

In the realm of materials science , ferrocene-containing polymers are investigated for their redox activity, thermal stability, and potential use as advanced materials with unique electronic and magnetic properties. nih.gov They have found applications as components in redox-responsive polymers, dendrimers, and bioreceptors. nih.gov

Catalysis is another area where ferrocene derivatives have made a significant impact. Chiral ferrocenyl phosphines, for example, are highly effective ligands in transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions, which are crucial in the synthesis of pharmaceuticals and other fine chemicals. nih.govwikipedia.org

The unique electrochemical properties of ferrocene, particularly its reversible one-electron oxidation, have made its derivatives invaluable in electrochemistry . nih.gov They are widely used as electrochemical sensors and as redox mediators in biosensors for detecting molecules like glucose and dopamine. nih.gov Furthermore, their stability and reversible redox behavior make them promising candidates for electrode materials in redox flow batteries. nih.gov

In medicinal chemistry , ferrocene's structural uniqueness, stability in aqueous and aerobic media, and lipophilicity have made it an attractive scaffold for drug design. biomedpharmajournal.orgresearchgate.net Ferrocene-containing compounds have been investigated for a range of biological activities, including anticancer, antimalarial, antiviral, and antimicrobial properties. biomedpharmajournal.orgnih.gov The anticancer potential of ferrocene derivatives was first reported in the late 1970s, and research in this area continues to be a vibrant field of study. biomedpharmajournal.orgresearchgate.net

The following table provides a summary of the key application areas for ferrocene derivatives:

Research Trajectories and Scope for Ethylferrocene

Ethylferrocene, with the chemical formula (C₅H₅)Fe(C₅H₄C₂H₅), is a specific derivative that has garnered research interest due to its distinct properties and applications. The presence of the ethyl group modifies the physical properties of the parent ferrocene, such as lowering its melting point and increasing its solubility in nonpolar organic solvents. wikipedia.org

One of the most prominent historical and ongoing applications of ethylferrocene is as a burning rate catalyst in composite solid propellants for rockets. wikipedia.orgpmarketresearch.comfcad.com Its ability to promote and control the combustion rate is a critical factor in optimizing rocket motor performance. pmarketresearch.comnbinno.comjournals.co.za Research in this area focuses on synthesizing new ferrocene derivatives, including those derived from ethylferrocene, to enhance their catalytic efficiency and overcome issues like migration within the propellant matrix. journals.co.za

Ethylferrocene also serves as a valuable precursor in the synthesis of more complex ferrocene derivatives. tanyunchem.com Its reactivity allows for further functionalization, leading to a wider array of compounds with tailored properties for various applications. nbinno.com

In addition to its role in propulsion, there is growing interest in the potential biological activities of ethylferrocene and its derivatives. fcad.comnbinno.com Drawing from the broader field of medicinal ferrocene chemistry, researchers are exploring the anti-malarial, anti-tumor, and anti-inflammatory properties of compounds derived from ethylferrocene. fcad.comnbinno.com Its structure is amenable to modifications that could lead to the development of novel therapeutic agents. nbinno.com

Furthermore, like other ferrocene derivatives, ethylferrocene is investigated for its potential as a fuel additive . tanyunchem.comfpc1.com Ferrocene-based additives are known to act as antiknock agents and can reduce soot and smoke formation during combustion. fpc1.comoduvanchik-him.ru Research continues to optimize the performance of these additives to improve fuel efficiency and reduce harmful emissions. researchgate.net

The table below outlines the primary research directions for ethylferrocene:

Propriétés

Formule moléculaire |

C12H14Fe |

|---|---|

Poids moléculaire |

214.08 g/mol |

InChI |

InChI=1S/C7H9.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |

Clé InChI |

XEYMPZDIHJESAH-UHFFFAOYSA-N |

SMILES canonique |

CC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origine du produit |

United States |

Synthetic Methodologies and Derivatization Strategies of Ethylferrocene

Established Synthetic Pathways for Ethylferrocene

The synthesis of ethylferrocene typically involves modifying the ferrocene (B1249389) scaffold. A primary route is the Friedel-Crafts acylation of ferrocene, usually with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or phosphoric acid, to yield acetylferrocene (B1663952) google.comut.ac.ir. Subsequently, the acetyl group is reduced to an ethyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction google.comwikipedia.org.

Another approach involves direct Friedel-Crafts alkylation of ferrocene using ethyl halides or other ethylating agents, though this method can sometimes lead to polysubstitution and lower regioselectivity compared to the acylation-reduction sequence google.comamericanjournal.org. The yields for these methods can vary, with some optimized procedures reporting yields exceeding 87.5% and purities above 99% google.com. Purification is typically achieved through techniques like column chromatography or distillation google.comut.ac.ir.

Table 2.1: Comparison of Ethylferrocene Synthetic Routes

| Method | Key Reagents | Catalyst/Conditions | Typical Yield | Notes |

| Acylation-Reduction | Ferrocene, Acetyl Chloride/Acetic Anhydride | Lewis Acid (e.g., AlCl₃, H₃PO₄), followed by reduction (e.g., Zn/HCl, Wolff-Kishner) | 80-90% | Common, good yields, can be optimized for high purity. |

| Direct Alkylation | Ferrocene, Ethyl Halide/Ethylating Agent | Lewis Acid (e.g., AlCl₃) | Variable | Risk of polysubstitution and lower regioselectivity. |

Functionalization and Derivatization of Ethylferrocene for Advanced Applications

Ethylferrocene's structure offers multiple sites for functionalization, including the cyclopentadienyl (B1206354) rings and, to some extent, the ethyl side chain. These modifications allow for the creation of diverse derivatives with tailored properties for advanced applications in catalysis, materials science, and supramolecular chemistry. The ferrocene core itself is redox-active, providing electrochemical responsiveness that can be exploited in various systems.

Synthesis of Ethylferrocene-Containing Ligands

Ethylferrocene serves as a versatile scaffold for synthesizing sophisticated ligands, particularly those used in asymmetric catalysis. Functionalization often involves lithiation of the cyclopentadienyl rings followed by reaction with electrophiles, such as chlorophosphines, to introduce phosphine (B1218219) moieties wikipedia.orgresearchgate.netresearchgate.netresearchgate.net. For instance, Ugi's amine, a derivative of ethylferrocene, is a key precursor for synthesizing chiral ferrocenylphosphine ligands, known for their efficacy in enantioselective transformations wikipedia.orgresearchgate.net. These ligands can feature both chiral centers and planar chirality, contributing to high enantioselectivity in catalytic reactions wikipedia.orgresearchgate.net.

Table 2.2.1: Types of Ethylferrocene-Derived Ligands

| Ligand Type | Functionalization Strategy | Example Application |

| Ferrocenylphosphines | Lithiation of Cp ring, reaction with chlorophosphines (e.g., PPh₂, P(t-Bu)₂) | Asymmetric hydrogenation, cross-coupling reactions |

| Ferrocenylamines | Direct synthesis or modification of ethylferrocene derivatives (e.g., Ugi's amine) | Precursors for phosphine ligands, directed ortho-lithiation |

| Bidentate/Multidentate | Incorporation of coordinating groups (e.g., pyridines, phosphines) onto the ferrocene core | Coordination chemistry, catalysis, molecular machines |

Incorporation into Complex Molecular Architectures

The ferrocene unit, including ethylferrocene derivatives, can be integrated into larger, complex molecular architectures such as dendrimers, supramolecular assemblies, and metal-organic frameworks (MOFs) science.govbiomedpharmajournal.orgacs.orgkit.edu. In these structures, ethylferrocene units can act as redox-active centers, structural components, or recognition elements. For example, ferrocene-terminated dendrimers have been explored for applications in molecular electronics and catalysis biomedpharmajournal.orgacs.org. The ability to functionalize the ferrocene core allows for precise control over the self-assembly and properties of these advanced materials science.govacs.org.

Table 2.2.2: Ethylferrocene in Molecular Architectures

| Architecture Type | Integration Method | Role of Ethylferrocene | Example Application |

| Dendrimers | Attachment at core, branches, or termini via functionalized ethylferrocene units | Redox activity, structural scaffold, electronic properties | Molecular electronics, catalysis, sensing |

| Supramolecular Assemblies | Self-assembly via non-covalent interactions (e.g., hydrogen bonding, π-stacking) | Redox-responsive units, structural components | Molecular machines, sensors, responsive materials |

| Metal-Organic Frameworks | Used as a linker or functional component within the framework structure | Redox activity, structural contribution | Gas storage, catalysis, separation |

Preparation of Ferrocene-Based Polymer Monomers and Precursors

Ethylferrocene derivatives can be transformed into monomers or precursors for the synthesis of ferrocene-containing polymers. These polymers often exhibit unique electrochemical, optical, or catalytic properties due to the presence of the redox-active ferrocene units mdpi.comrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net. Functionalization strategies may involve attaching polymerizable groups, such as vinyl or acrylate (B77674) moieties, to the ethylferrocene core or its derivatives rsc.orgresearchgate.netmdpi.comresearchgate.net. Polymerization methods can include free radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), or condensation polymerization, leading to polymers with pendant ferrocene groups or ferrocene units within the polymer backbone rsc.orgresearchgate.netresearchgate.netmdpi.com. These polymers find applications as electroactive materials, precursors for ceramics, and catalysts for burning rate enhancement in propellants mdpi.comrsc.orgresearchgate.net.

Table 2.2.3: Ethylferrocene-Derived Polymer Monomers and Precursors

| Monomer/Precursor Type | Polymerization Method | Resulting Polymer Type | Key Property/Application |

| Ethylferrocene with polymerizable groups (e.g., acrylate) | Free radical polymerization, ATRP, RAFT | Poly(ferrocene acrylate)s | Electroactive materials, redox-responsive polymers, precursors for ceramics |

| Functionalized ethylferrocene (e.g., with silane) | Controlled radical polymerization | Poly(ferrocenylsilanes) | Precursors for nanostructured ceramics, smart materials |

| Ferrocene-containing diacids/diamines | Condensation polymerization | Ferrocene-based polyamides, polyimides | High thermal stability, electroactive materials, potential for fuel additives |

Compound List

Ethylferrocene

Ferrocene

Acetylferrocene

Ferrocenium (B1229745) salts

Chlorophosphines

Chlorosilanes

Chlorocarboxylic acids

Ugi's amine

(R)-1-(N,N-dimethylamino)ethylferrocene

(S)-2-bromoiodoferrocene

(S)-1-ferrocenylethanol

Polystyrene-block-(poly(2-hydroxyethyl methacrylate)–co–poly((2-methacryloyloxy)ethyl ferrocene carboxylate)) (PS-b-(PHEMA–co–PFcMA))

Poly(ferrocenylsilanes) (PFS)

Poly(ferrocene acrylate)s

Ferrocene-based polyamides

Advanced Spectroscopic and Structural Characterization Techniques in Ethylferrocene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ethylferrocene Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and confirming the identity of organic and organometallic compounds like ethylferrocene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the molecule, making them indispensable for characterization and purity assessment.

In ¹H NMR spectroscopy, ethylferrocene typically displays distinct signals corresponding to the protons of the ethyl substituent and the cyclopentadienyl (B1206354) (Cp) rings. The ethyl group's methylene (B1212753) (-CH₂-) protons usually appear as a triplet in the upfield region (around 2.2-2.3 ppm), while the methyl (-CH₃) protons are observed as a quartet (around 1.1-1.2 ppm), characteristic of an ethyl group's spin-spin coupling nasa.govresearchgate.net. The Cp protons, being part of an aromatic system, resonate further downfield. For ethylferrocene, these signals often appear as complex multiplets due to the presence of two distinct Cp environments (one substituted and one unsubstituted, or both substituted if it's a 1,1'-disubstituted derivative, though the prompt specifies ethylferrocene, implying monosubstitution). Typical chemical shifts for Cp protons in substituted ferrocenes are found in the range of 4.0-4.2 ppm nasa.govresearchgate.net. The integration of these signals provides a quantitative ratio of the different types of protons, further aiding structural confirmation and purity analysis ias.ac.in.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon backbone. For ethylferrocene, ¹³C NMR spectra would reveal signals for the carbons of the ethyl group (typically around 12 ppm for the methyl carbon and 27 ppm for the methylene carbon) and the carbons of the Cp rings (resonating in the range of 66-68 ppm) nasa.govrsc.orgup.ac.za. The distinct chemical shifts of these carbons, along with their multiplicities in DEPT experiments (if performed), allow for unambiguous assignment of the ethyl group and the ferrocene (B1249389) core researchgate.netresearchgate.net.

The quality of the ethylferrocene sample, particularly its 98% purity, is crucial. NMR spectroscopy is highly sensitive and can detect even minor impurities, provided they have distinct NMR signatures ias.ac.in. The conformity of the obtained spectra to the expected patterns for ethylferrocene serves as a primary confirmation of its structure and purity x-mol.nettandfonline.com.

Table 3.1: Representative ¹H and ¹³C NMR Chemical Shifts for Ethylferrocene

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~4.1-4.2 | Cp protons |

| ¹H | ~2.2-2.3 | Ethyl -CH₂- |

| ¹H | ~1.1-1.2 | Ethyl -CH₃ |

| ¹³C | ~66-68 | Cp carbons |

| ¹³C | ~27 | Ethyl -CH₂- |

| ¹³C | ~12 | Ethyl -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and specific experimental conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group and Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its characteristic vibrational modes. For ethylferrocene, FT-IR provides valuable insights into the presence of the ferrocene core and the ethyl substituent.

Characteristic absorption bands for ferrocene derivatives typically include:

C-H stretching vibrations: Aliphatic C-H stretching from the ethyl group usually appears in the region of 2850-2960 cm⁻¹ researchgate.netrsc.orgresearchgate.net. Aromatic C-H stretching from the cyclopentadienyl rings is observed at higher wavenumbers, typically above 3000 cm⁻¹ (e.g., 3094 cm⁻¹ for ferrocene itself, or around 3070-3100 cm⁻¹ for substituted ferrocenes) rsc.orgtandfonline.comfigshare.com.

C=C stretching vibrations: The C=C stretching modes within the Cp rings are usually found in the range of 1400-1450 cm⁻¹ rsc.orgtandfonline.comfigshare.com.

C-C stretching and deformation modes: Various C-C stretching and bending vibrations associated with the Cp rings and the ethyl group contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹) rsc.orgtandfonline.comfigshare.com.

Research studies confirm the use of FT-IR for characterizing ethylferrocene and its derivatives, confirming the successful synthesis of compounds by observing the expected functional group absorptions nasa.govias.ac.inresearchgate.netresearchgate.net. For instance, the presence of both aliphatic and aromatic C-H stretching bands, along with characteristic ring vibrations, supports the structure of ethylferrocene rsc.orgresearchgate.nettandfonline.com.

Table 3.2: Characteristic FT-IR Absorption Bands for Ethylferrocene

| Wavenumber (cm⁻¹) | Assignment | Citation(s) |

| 3070-3100 | Cp ring C-H stretching | rsc.orgtandfonline.comfigshare.com |

| 2850-2960 | Ethyl group C-H stretching (-CH₂, -CH₃) | researchgate.netrsc.orgresearchgate.net |

| 1400-1450 | Cp ring C=C stretching | rsc.orgtandfonline.comfigshare.com |

| 1000-1100 | Cp ring C-C stretching/deformation | rsc.orgtandfonline.comfigshare.com |

| ~450-500 | Fe-C stretching/ring deformation | tandfonline.com |

Note: Specific assignments can vary based on the exact substitution pattern and the presence of other functional groups in derivatives.

Electronic Absorption and Emission Spectroscopy (UV-Vis) in Ethylferrocene Research

UV-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within molecules, providing valuable insights into their electronic structure and the presence of chromophores. Ferrocene and its derivatives exhibit characteristic absorption bands in the UV-Vis region, which are sensitive to the nature of substituents.

The parent ferrocene molecule typically shows a weak, broad absorption band in the visible region, generally around 450-470 nm, attributed to a spin-forbidden d-d transition. More intense absorption bands are observed in the UV region, often between 300-350 nm, which are associated with charge-transfer transitions from the cyclopentadienyl (Cp) ligands to the iron d-orbitals ias.ac.inresearchgate.net.

For ethylferrocene, the presence of the electron-donating ethyl group can subtly influence these electronic transitions. While the fundamental electronic structure of the ferrocene core remains dominant, the ethyl substituent can cause minor shifts in the absorption maxima. Studies on various ferrocene derivatives, including those with alkyl substituents, indicate that these groups can lead to slight bathochromic (red) shifts in the absorption bands compared to unsubstituted ferrocene ias.ac.inresearchgate.netfigshare.com. For example, research on ferrocene-containing phosphines reported maximum absorption wavelengths around 440 nm, consistent with the ferrocene chromophore researchgate.net. The specific UV-Vis spectrum of ethylferrocene would thus display these characteristic ferrocene absorption bands, potentially with slight modifications due to the ethyl group's electronic influence. Emission spectroscopy (fluorescence or phosphorescence) is less commonly reported for simple alkylferrocenes compared to their absorption properties.

Table 3.3: Typical UV-Vis Absorption Bands for Ferrocene and Ethylferrocene

| Compound | Absorption Maxima (nm) | Assignment | Citation(s) |

| Ferrocene | ~450-470 (weak) | d-d transition | ias.ac.inresearchgate.net |

| Ferrocene | ~300-350 (intense) | Charge-transfer (Cp → Fe) | ias.ac.inresearchgate.net |

| Ethylferrocene | ~440-470 (weak) | d-d transition (potentially slightly red-shifted) | researchgate.net |

| Ethylferrocene | ~300-350 (intense) | Charge-transfer (Cp → Fe) | ias.ac.inresearchgate.net |

Note: The exact positions and intensities of absorption bands can vary with solvent and concentration.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns. For ethylferrocene, MS is crucial for confirming its molecular formula and identifying characteristic fragment ions.

In Electron Ionization (EI) mass spectrometry, ethylferrocene (C₁₂H₁₄Fe, molecular weight 214.08 g/mol ) would typically show a molecular ion peak (M⁺) at m/z 214, corresponding to the intact molecule researchgate.netrsc.org. However, ferrocene derivatives are known to undergo characteristic fragmentation pathways. Common fragmentation events include:

Loss of the ethyl radical (•CH₂CH₃): This would lead to a fragment ion at m/z 185 (214 - 29).

Loss of the entire ethylcyclopentadienyl ligand: This results in a fragment corresponding to ferrocene (m/z 186) or its fragments.

Sequential loss of cyclopentadienyl (Cp) ligands: Ferrocene itself can fragment by losing one or both Cp ligands, or fragments thereof, often involving the iron atom researchgate.net.

Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be employed, often yielding a protonated molecular ion [M+H]⁺ at m/z 215, which is less prone to extensive fragmentation than EI, providing a clearer molecular weight determination rsc.org. The fragmentation patterns observed in MS experiments are highly diagnostic and serve as a fingerprint for identifying ethylferrocene and distinguishing it from related compounds researchgate.netresearchgate.netresearchgate.net.

Table 3.4: Key Mass Spectrometry Data for Ethylferrocene

| Ion Type | m/z Value | Assignment | Citation(s) |

| Molecular Ion (M⁺) | 214 | [C₁₂H₁₄Fe]⁺ | researchgate.netrsc.org |

| Fragment Ion | 185 | [C₁₀H₁₀Fe]⁺ (loss of ethyl radical) | researchgate.net |

| Fragment Ion | 186 | [C₁₀H₁₀Fe]⁺ (ferrocene fragment) | researchgate.net |

| Fragment Ion | ~121 | [C₅H₅Fe]⁺ (loss of ethyl Cp ligand) | researchgate.net |

| Fragment Ion | ~56 | [Fe]⁺ | researchgate.net |

Note: The relative abundance of these ions depends on the ionization method and instrument parameters.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation of Ethylferrocene Derivatives

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While direct single-crystal XRD data for simple ethylferrocene might be less commonly reported than for more complex derivatives or polymers, the technique is fundamental for understanding the solid-state structure of ferrocene compounds.

For ethylferrocene derivatives that can be crystallized, XRD analysis provides detailed information on:

Molecular geometry: Bond lengths, bond angles, and torsional angles within the molecule.

Conformation: The specific spatial arrangement of the ethyl group and the orientation of the Cp rings relative to each other (e.g., eclipsed or staggered).

Crystal packing: How molecules are arranged in the unit cell, including intermolecular distances and potential interactions.

Cp ring tilt: The angle between the planes of the two Cp rings.

The presence of an ethyl substituent on one Cp ring in ethylferrocene would lead to a less symmetrical structure compared to unsubstituted ferrocene. Studies on various substituted ferrocenes have revealed diverse packing arrangements and subtle variations in bond parameters, influenced by the nature and position of the substituents researchgate.net. For instance, research on ferrocene-containing phosphines has utilized X-ray crystallography to confirm their molecular structures researchgate.net.

Table 3.5: Information Obtained from X-ray Diffraction of Ethylferrocene Derivatives

| Structural Parameter | Information Provided | Citation(s) |

| Bond Lengths (Fe-C, C-C) | Precise atomic distances, confirming bonding characteristics. | researchgate.net |

| Bond Angles | Geometric arrangement of atoms, revealing molecular shape. | researchgate.net |

| Torsional Angles | Conformation of the ethyl group and relative orientation of Cp rings. | researchgate.net |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. | researchgate.net |

| Crystal Packing | Intermolecular interactions and solid-state arrangement. | researchgate.net |

| Cp Ring Tilt Angle | Degree of staggering between the two cyclopentadienyl rings. | researchgate.net |

Thermal Analysis Methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, phase transitions, and decomposition behavior of chemical compounds like ethylferrocene.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere (e.g., nitrogen or air). For ethylferrocene, TGA can reveal:

Decomposition temperature: The temperature at which significant mass loss begins, indicating thermal breakdown. Ferrocene and its derivatives are generally thermally stable, with decomposition often occurring at temperatures above 200°C, depending on the atmosphere and specific structure figshare.com.

Mass loss profile: The pattern of mass loss can provide clues about the decomposition mechanism, such as the sequential loss of fragments or the formation of char.

Presence of residual solvents or moisture: Any volatile impurities would be detected as an initial mass loss at lower temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, detecting thermal events such as melting, crystallization, glass transitions, and decomposition. For ethylferrocene, DSC can determine:

Melting point (T<0xE2><0x82><0x98>): The temperature at which the solid transitions to a liquid. This is a key physical property for identification and purity assessment.

Phase transitions: Any solid-state phase changes that occur before melting.

Enthalpy of melting (ΔH<0xE2><0x82><0x98>): The amount of heat absorbed during melting, which can also be an indicator of purity.

While specific TGA/DSC data for ethylferrocene are not extensively detailed in the provided search results, these techniques are routinely applied to characterize ferrocene-based materials, including polymers, to understand their thermal behavior and stability x-mol.netfigshare.com.

Table 3.6: Thermal Analysis Parameters for Ethylferrocene

| Technique | Parameter | Information Provided | Typical Range/Observation for Ethylferrocene | Citation(s) |

| TGA | Decomposition Onset Temp | Temperature at which significant mass loss starts. | > 200°C (depending on atmosphere) | figshare.com |

| TGA | Mass Loss Profile | Indicates decomposition pathway and volatile content. | Multi-step decomposition possible. | figshare.com |

| DSC | Melting Point (T<0xE2><0x82><0x98>) | Solid-to-liquid phase transition temperature. | Expected to be a distinct melting point. | x-mol.net |

| DSC | Enthalpy of Melting (ΔH<0xE2><0x82><0x98>) | Heat absorbed during melting, indicator of purity. | Characteristic value for the compound. | x-mol.net |

Electron Microscopy (SEM, TEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Material Characterization

Electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the surface morphology and internal structure of materials, respectively. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, allows for elemental analysis.

For ethylferrocene, particularly if it is synthesized or used in nanoparticle or thin-film forms, these techniques can offer insights into:

Morphology: SEM can reveal the surface texture, particle shape, and size distribution of solid ethylferrocene or its aggregates.

Particle Size and Shape: TEM can provide even higher resolution images, allowing for the visualization of individual particles or nanostructures.

Elemental Composition: EDX analysis, when performed on a sample of ethylferrocene, would confirm the presence of key elements, most importantly iron (Fe), along with carbon (C) and hydrogen (H), thereby verifying the elemental composition and purity. The characteristic X-ray emission lines of iron would be readily detectable rsc.org.

While direct SEM/TEM/EDX studies on simple ethylferrocene might be less common than spectroscopic methods, these techniques are vital for characterizing ferrocene-containing polymers or nanomaterials where morphology and elemental distribution are critical parameters.

Table 3.7: Applications of Electron Microscopy and EDX in Ethylferrocene Characterization

| Technique | Information Provided | Relevance to Ethylferrocene | Citation(s) |

| SEM | Surface morphology, particle shape and size distribution | Visualizing solid-state form, aggregation, and surface features. | |

| TEM | Internal structure, high-resolution imaging | Examining nanostructured ethylferrocene or its composites at the nanoscale. | |

| EDX | Elemental composition (Fe, C, H) | Confirming the presence of iron and carbon, verifying the overall elemental makeup and purity. | rsc.org |

Compound List

Ethylferrocene

Ferrocene

1,1'-Di(α-dimethylamino)ethylferrocene

Ferrocene-containing phosphines

Ethylruthenocene-containing phosphines

n-Butylferrocene

6-Ferrocenylhexaone-2

4-Ferrocenylbutyl phenyl ketone

n-Octylferrocene

[Fe(η-C₅H₅)(η-C₆H₆)]PF₆

[Fe(η-C₅H₅)(η-C₅Me₅)]

[Fe(η-C₅H₅)(η-C₅Cl₅)]

[Fe(η-C₅Cl₅)₂]

N-(3-piperidin-1-ylpropyl)ferrocenamide (Fc-3ppa)

N-(pyridine-3-ylmethyl)ferrocenamide (Fc-3pica)

Ferrocenecarboxylic acid

1,1'-Ferrocenedicarboxylic acid

Poly(2-(methacryloyloxy) ethyl ferrocene carboxylate-co-methacrylic acid)s (P(FHEMA-co-MAA)s)

Poly(2-(methacryloyloxy) ethyl ferrocene carboxylate-co-glycidyl methacrylic acid)s (P(FHEMA-co-GMA)s)

Catocene (B1518647) (2,2-bis(ethylferrocenyl) propane)

Tri(ethylferrocene)phosphine

Photoemission Spectroscopy (e.g., UV-Photoemission) in Electronic Structure Studies

Photoemission spectroscopy (PES), particularly Ultraviolet Photoemission Spectroscopy (UPS), is a powerful surface-sensitive technique employed to investigate the electronic structure of materials by probing their valence energy levels and molecular orbitals (MOs) kratos.comwikipedia.orgwikipedia.orglibretexts.org. This method relies on the photoelectric effect, where the kinetic energy of emitted electrons is measured after interaction with ultraviolet photons, typically from a helium discharge lamp (e.g., He I at 21.2 eV) kratos.comwikipedia.orgucl.ac.uk. The fundamental principle relates the binding energy (BE) of an electron to the photon energy (hν) and the electron's kinetic energy (KE) via the equation: BE = hν – KE kratos.comucl.ac.uk. UPS provides direct insights into the highest occupied molecular orbitals (HOMOs) and other valence shell electrons, offering critical information about chemical bonding and electronic configuration kratos.comwikipedia.orgwikipedia.org.

A significant investigation into the electronic structure of ethylferrocene (EtFC) utilized synchrotron radiation-excited UV-photoemission spectroscopy as part of a study that also included vinylferrocene (VFC) and ethynylferrocene (B1143415) (EFC) aip.orgaip.org. This research aimed to elucidate the electronic interactions and the impact of hydrocarbon monosubstitution on the fundamental ferrocene framework aip.orgaip.org. The study successfully provided a detailed assignment of the gas-phase valence photoelectron spectra for ethylferrocene, thereby contributing new data to its electronic structure characterization aip.orgaip.org.

Key findings from this research highlighted that the monosubstitution of an ethyl group onto the ferrocene molecule leads to a broken symmetry. This structural change results in a notable removal of molecular orbital (MO) degeneracy, with particularly pronounced effects observed for the ferrocene-like e1′ MOs aip.orgaip.org. These electronic perturbations are attributed to the interplay between the cyclopentadienyl ring and the ethyl substituent, mediated by mechanisms such as σ/π hyperconjugation and π-conjugation aip.org. Furthermore, the study determined experimental and computed vertical ionization energies (IEs) for the lowest-lying cation states of ethylferrocene aip.org. These ionization energies are essential for understanding the energetic distribution of valence electrons and their potential involvement in chemical processes.

The research presented detailed experimental and computed vertical ionization energies (IEs) for ethylferrocene, along with assignments of the involved molecular orbitals (SOMOs). These findings were compiled in Table II of the original study aip.org.

| Peak Label (as assigned in Ref. aip.org) | Experimental Ionization Energy (eV) | Molecular Orbital (SOMO) Assignment (as assigned in Ref. aip.org) |

| (e.g., Peak 1) | [Specific value from Ref. aip.org] | [Specific assignment for Peak 1 from Ref. aip.org] |

| (e.g., Peak 2) | [Specific value from Ref. aip.org] | [Specific assignment for Peak 2 from Ref. aip.org] |

| (e.g., Peak 3) | [Specific value from Ref. aip.org] | [Specific assignment for Peak 3 from Ref. aip.org] |

| (e.g., Peak 4) | [Specific value from Ref. aip.org] | [Specific assignment for Peak 4 from Ref. aip.org] |

Note: The specific numerical ionization energy values and detailed SOMO assignments for ethylferrocene are presented in Table II of the referenced study aip.org. The table above illustrates the type of data obtained, with placeholders indicating where these specific values would be found in the original publication.

The experimental methodology involved performing gas-phase photoelectron spectroscopy using a synchrotron radiation source, with the resulting spectra analyzed through sophisticated curve-fitting procedures aip.org. The data obtained from the UV-PES analysis of ethylferrocene provides fundamental insights into its electronic properties, which are crucial for its potential applications in fields such as molecular electronics aip.orgaip.org.

Electrochemical and Redox Research of Ethylferrocene and Its Derivatives

Cyclic Voltammetry (CV) and Related Voltammetric Techniques for Redox Behavior Analysis

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of ethylferrocene and its derivatives. mdpi.comnih.gov In a typical CV experiment, the potential is swept linearly to a certain value and then reversed, while the resulting current is measured. edaq.com For ferrocene (B1249389) derivatives, this process reveals a characteristic one-electron, quasi-reversible, diffusion-controlled oxidation of the ferrocene moiety. mdpi.com

The cyclic voltammogram of a ferrocene derivative typically shows a single pair of redox peaks corresponding to the Fe(II)/Fe(III) couple. researchgate.net The shape and parameters of these peaks provide valuable information about the electrochemical process. For instance, the ratio of the anodic peak current (Ipa) to the cathodic peak current (Ipc) is often close to unity, indicating a reversible process. researchgate.net The peak separation (ΔEp = Epa - Epc) is another important parameter; for a reversible one-electron transfer, it is theoretically 59 mV at room temperature, although in practice, it can be slightly larger due to factors like uncompensated resistance. edaq.com

Studies on various ferrocene derivatives have shown that the redox behavior is sensitive to factors such as pH, concentration, and scan rate. mdpi.com Increasing the scan rate in a CV experiment leads to an increase in the peak currents, which is characteristic of a diffusion-controlled process. nih.gov The relationship between peak current and the square root of the scan rate is often linear, further confirming that the redox process is governed by diffusion of the electroactive species to the electrode surface. researchgate.net

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are other voltammetric techniques that have been employed to study the redox behavior of ferrocene derivatives, often providing enhanced sensitivity and resolution compared to CV. mdpi.com

Table 1: Representative Electrochemical Data for Ferrocene Derivatives from Cyclic Voltammetry

| Compound | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Ipa/Ipc | Nature of Redox Process |

|---|---|---|---|---|

| Ferrocene Derivative A | 0.45 | 65 | ~1 | Quasi-reversible, Diffusion-controlled |

Note: The data in this table are representative values for ferrocene derivatives and are intended for illustrative purposes. Actual values for ethylferrocene may vary.

Electron Transfer Mechanisms and Redox Potential Investigations

The fundamental redox process for ethylferrocene involves the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the ethylferrocenium cation. nih.govutep.edu This can be represented by the following equation:

Fe(C₅H₄Et)(C₅H₅) ⇌ [Fe(C₅H₄Et)(C₅H₅)]⁺ + e⁻

The ease of this electron transfer is quantified by the redox potential (E½), which is the average of the anodic and cathodic peak potentials in a cyclic voltammogram. The redox potential of ferrocene derivatives is influenced by the electronic properties of the substituents on the cyclopentadienyl (B1206354) rings. researchgate.netnasa.gov Electron-donating groups, such as the ethyl group, tend to lower the redox potential, making the compound easier to oxidize compared to unsubstituted ferrocene. This is because the electron-donating group increases the electron density on the iron center, stabilizing the resulting positively charged ferrocenium (B1229745) ion. mdpi.com

Investigations into the electron transfer kinetics of ferrocene derivatives often involve measuring the heterogeneous electron transfer rate constant (k⁰). This parameter provides a measure of how quickly electrons are transferred between the electrode and the electroactive species. For many ferrocene derivatives, the electron transfer is rapid, leading to their classification as electrochemically reversible or quasi-reversible systems. utep.edu

The study of a series of ferrocene derivatives has shown a linear correlation between their redox potentials and the energy of their charge-transfer-to-solvent (CTTS) bands, which is consistent with both electrochemical and photochemical oxidation involving the removal of an electron from the same molecular orbital. nasa.gov

Electrochemical Sensing Mechanisms and Platforms utilizing Ethylferrocene Moieties

The stable and reversible redox behavior of the ferrocene/ferrocenium couple makes ethylferrocene and its derivatives excellent candidates for use in electrochemical sensors. nih.govmdpi.com They can function as redox mediators, facilitating electron transfer between an enzyme and an electrode surface in biosensors. nih.gov In such a system, the ferrocene derivative is first oxidized at the electrode, and the resulting ferrocenium ion then oxidizes the active site of the enzyme, which has been reduced by the analyte. The measured current is proportional to the concentration of the analyte.

Ferrocene-based electrochemical sensors have been developed for a wide range of analytes, including metal cations, anions, and neutral molecules. mdpi.comdeakin.edu.au The design of these sensors often involves functionalizing the ferrocene molecule with a specific recognition element (a receptor) that can selectively bind to the target analyte. mdpi.com This binding event can cause a change in the redox potential of the ferrocene moiety, which serves as the signaling mechanism. mdpi.com

Nanomaterials are often used to modify the electrode surface in these sensors to enhance their sensitivity and performance. rsisinternational.org These materials can provide a high surface area for the immobilization of the ferrocene derivative and the biological recognition element, as well as facilitate faster electron transfer. rsisinternational.org

Applications in Redox Flow Batteries Research

Ferrocene derivatives, including those with structures similar to ethylferrocene, are being actively investigated as promising redox-active materials for non-aqueous and aqueous redox flow batteries (RFBs). nih.govdoi.orgnih.gov In a redox flow battery, chemical energy is stored in liquid electrolytes containing dissolved electroactive species. The reversible redox reaction of the ferrocene/ferrocenium couple can be harnessed for energy storage and release.

One of the key advantages of using ferrocene derivatives in RFBs is their highly reversible and stable redox behavior, which can lead to long cycle life. nih.gov Additionally, the redox potential of ferrocene derivatives can be tuned by modifying the substituents on the cyclopentadienyl rings, allowing for the design of batteries with specific cell voltages. rsc.org

Research in this area focuses on improving the solubility of ferrocene derivatives in the electrolyte to increase the energy density of the battery. doi.orgmdpi.com For aqueous RFBs, hydrophilic functional groups are often introduced to the ferrocene structure to enhance water solubility. mdpi.com Studies have shown that ferrocene-based RFBs can exhibit high coulombic efficiency and good capacity retention over many cycles. mdpi.com

Electrochemical Studies in Ionic Liquids

Ionic liquids (ILs) have emerged as promising alternative solvents for electrochemical studies due to their unique properties, such as low volatility, high thermal stability, and wide electrochemical windows. uakron.edursc.org The electrochemical behavior of ferrocene and its derivatives, including ethylferrocene, has been investigated in various ionic liquids. researchgate.netresearchgate.net

These studies have revealed that the diffusion and electron transfer kinetics of ferrocene derivatives can be significantly influenced by the viscosity and composition of the ionic liquid. researchgate.net The diffusion coefficients of ferrocene species in ionic liquids are generally lower than in conventional organic solvents due to the higher viscosity of ILs. researchgate.net

The nature of the cation and anion of the ionic liquid can also affect the solvation of the neutral ferrocene and the charged ferrocenium species, which in turn can influence the redox potential. rsc.org Understanding these interactions is crucial for the rational design of electrochemical systems, such as batteries and sensors, that utilize ionic liquids as the electrolyte. uakron.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethylferrocene |

| Ferrocene |

Theoretical and Computational Investigations of Ethylferrocene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a principal method in quantum chemistry for investigating the electronic structure of organometallic compounds like ethylferrocene. nih.govlongdom.org These calculations can determine the optimized geometry of the molecule, including bond lengths and angles, and provide a detailed picture of its molecular orbitals.

The electronic structure of ferrocene (B1249389) derivatives is characterized by the interaction between the d-orbitals of the central iron atom and the π-orbitals of the cyclopentadienyl (B1206354) (Cp) rings. longdom.orgsdu.dklongdom.org In ethylferrocene, the addition of an ethyl group to one of the Cp rings introduces a slight perturbation to the molecule's symmetry and electronic properties. DFT calculations can quantify these changes.

A key aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity and reactivity towards nucleophiles. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and electronic transitions. longdom.org For ferrocene and its derivatives, the HOMO is typically metal-centered, while the LUMO has significant ligand character.

DFT calculations on similar ferrocene derivatives often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to provide a balance between computational cost and accuracy. longdom.org While specific DFT data for ethylferrocene is not extensively detailed in the available literature, the established methodologies for ferrocene provide a robust framework for such studies. nih.govlongdom.org

Table 1: Representative Calculated Electronic Properties of Ferrocene Derivatives

| Property | Ferrocene (Calculated) | Substituted Ferrocene (General Trend) |

| HOMO Energy | ~ -5.1 eV | Varies with substituent |

| LUMO Energy | ~ -0.6 eV | Varies with substituent |

| HOMO-LUMO Gap | ~ 4.5 eV | Generally decreases with electron-donating groups |

| Dipole Moment | 0 D | Non-zero, dependent on substituent |

Quantum Chemical Modeling of Intermolecular Interactions and Energies

Understanding the non-covalent interactions of ethylferrocene is crucial for predicting its behavior in condensed phases, such as crystals and solutions. Quantum chemical modeling can be used to calculate the strength and nature of these intermolecular forces, which include van der Waals forces and, in some contexts, hydrogen bonding.

Energy decomposition analysis (EDA) is a computational technique that can dissect the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.gov This method provides a detailed understanding of the forces that govern molecular packing and recognition. For ethylferrocene, these calculations would reveal how the ethyl group influences the way molecules interact with each other, for instance, through increased dispersion forces.

While specific studies modeling the intermolecular interactions of ethylferrocene are not prominent in the searched literature, the general principles of quantum chemical modeling are well-established and have been applied to a wide range of molecular systems. mdpi.comdntb.gov.ua These methods are essential for building accurate force fields used in molecular dynamics simulations to study the bulk properties of materials.

Structure-Property Relationship Studies through Computational Methods

Computational methods are invaluable for establishing relationships between the molecular structure of a compound and its macroscopic properties. For ethylferrocene, this involves understanding how the presence of the ethyl substituent influences its physicochemical properties, such as its redox potential, stability, and spectroscopic features.

The ethyl group is generally considered to be weakly electron-donating. This electronic effect can influence the electron density at the iron center, which in turn affects the redox potential of the Fe(II)/Fe(III) couple. Computational electrochemistry, using methods like DFT in conjunction with continuum solvation models, can predict these redox potentials. The general trend for ferrocene derivatives is that electron-donating groups make the oxidation of the iron center easier (i.e., a lower oxidation potential) compared to unsubstituted ferrocene.

Conformational Analysis and Spectroscopic Correlations

The ethyl group in ethylferrocene is not rigid and can rotate, leading to different possible conformations. Computational conformational analysis can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. For substituted ferrocenes, a key conformational question is the relative orientation of the two cyclopentadienyl rings, which can be eclipsed, staggered, or somewhere in between. unimelb.edu.auresearchgate.net

The presence of a substituent on one ring can influence this rotational barrier. Theoretical calculations, often using DFT, can predict the most stable conformation. For many substituted ferrocenes, the eclipsed or nearly eclipsed conformation is found to be the lowest in energy, though the energy difference between conformers is typically small. unimelb.edu.auresearchgate.net

These computational results can be correlated with experimental spectroscopic data. For example, theoretical calculations of vibrational frequencies (infrared and Raman spectra) for different conformers can be compared with experimental spectra to identify the dominant conformation in a given phase. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), which can then be compared to experimental measurements to understand the electronic transitions responsible for the observed absorption bands. rsc.org

Applications in Catalysis Research Involving Ethylferrocene

Homogeneous Catalysis Employing Ethylferrocene Derivatives

Derivatives of ethylferrocene have been successfully employed as ligands and precursors in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The unique stereochemistry and electronic tunability of the ethylferrocene scaffold are instrumental in designing highly efficient and selective catalysts.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Ethylferrocene is a valuable precursor for creating ligands that combine both planar and central chirality. A key starting material in this field is (R)-(+)-N,N-dimethyl-1-ferrocenylethylamine, which is synthesized from an ethylferrocene derivative. This chiral amine serves as a scaffold for the introduction of various phosphine (B1218219) groups, leading to the formation of highly effective ligands for asymmetric reactions. nih.gov

The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to suit specific catalytic transformations. nih.gov The ethyl group, along with other substituents on the cyclopentadienyl (B1206354) rings, creates a unique chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic processes. nih.gov The versatility of the ferrocene (B1249389) backbone, enhanced by the ethyl substituent, makes these derivatives privileged structures in the ongoing development of new asymmetric catalysts. nih.gov

Table 1: Chiral Ligands Derived from Ethylferrocene Precursors

| Ligand Precursor | Chirality Type | Application Area | Reference |

|---|---|---|---|

| (R)-N,N-dimethyl-1-ferrocenylethylamine | Planar and Central | Asymmetric Synthesis | nih.gov |

This table showcases examples of chiral ligands developed from precursors related to ethylferrocene, highlighting their role in creating the specific stereochemical environment required for asymmetric catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for forming carbon-carbon bonds. mdpi.com The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Ferrocene-based phosphine ligands are widely used due to their electron-rich nature and steric bulk, which promote key steps in the catalytic cycle. mdpi.com

While extensive research has focused on ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), derivatives incorporating an ethyl group on the ferrocene backbone can be synthesized to modulate catalytic activity. The ethyl group acts as a weak electron-donating group, which can influence the electronic properties of the phosphine ligand and, consequently, the reactivity of the palladium catalyst. This tunability is crucial for optimizing catalyst performance for specific substrates in reactions like the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and polyolefins. mdpi.commdpi.com

The oxidation of ethylferrocene produces the corresponding ethylferrocenium cation, a stable paramagnetic species. This cation can act as a mild one-electron oxidant and a Lewis acid catalyst in various organic transformations. mdpi.com The reversible nature of the ethylferrocene/ethylferrocenium redox couple allows for its participation in catalytic cycles where it functions as an electron shuttle. mdpi.com

In these systems, the ethylferrocenium cation oxidizes a substrate and is subsequently regenerated by a stoichiometric terminal oxidant, such as hydrogen peroxide or oxygen. This process is central to Fenton-type chemistry, where the interaction between the ferrocenium (B1229745) ion and an oxidant like H₂O₂ generates highly reactive hydroxyl radicals. nih.gov These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants, making ethylferrocenium-based systems promising for applications in wastewater treatment. mdpi.comnih.gov The ethyl group can enhance the solubility of the catalyst in organic media compared to unsubstituted ferrocene, broadening its applicability.

Heterogeneous Catalysis Incorporating Ethylferrocene-Derived Materials

Heterogeneous catalysts, which operate in a different phase from the reactants, offer significant advantages in terms of catalyst separation and reusability. Ethylferrocene and its derivatives can be immobilized on solid supports, such as mesoporous silica (B1680970), to create robust and recyclable heterogeneous catalysts. rsc.org

The functionalization of silica surfaces with ethylferrocene-derived silanes allows for the covalent grafting of the catalytically active organometallic moiety. rsc.orgtue.nl These materials combine the high surface area and stability of the silica support with the unique catalytic properties of the ethylferrocene unit. Such supported catalysts have shown efficacy in oxidation reactions, for instance, in the oxidation of styrene (B11656) using hydrogen peroxide as the oxidant. researchgate.net The ethylferrocene units, anchored within the pores of the silica, act as active sites for the reaction, while the support prevents the catalyst from leaching into the reaction medium.

Table 2: Performance of Ferrocene-Modified Mesoporous Silica in Styrene Oxidation

| Catalyst Support | Active Species | Primary Product | Selectivity | Reference |

|---|

This table summarizes the application of a ferrocene-functionalized heterogeneous catalyst, analogous to how an ethylferrocene derivative could be employed, in the oxidation of styrene. The solid support ensures catalyst stability and recyclability.

Catalytic Applications in Polymerization Reactions

Ethylferrocene derivatives have emerged as key components in the field of polymer chemistry, particularly as initiators and monomers for synthesizing redox-active polymers. In cationic ring-opening polymerization (CROP), for example, the monomer 2-ferrocene-ethyl-2-oxazoline, which contains an ethylferrocene core, can be copolymerized with other 2-alkyl-2-oxazolines. rsc.org This method allows for the creation of well-defined polymers with controlled molecular weights and redox-responsive properties due to the incorporated ferrocene units. rsc.org

These ferrocene-containing polymers are of great interest as "smart" materials, as their properties can be switched by chemically or electrochemically oxidizing and reducing the iron center. nih.gov Furthermore, ethylferrocene can act as a component in photoredox catalytic systems for free radical polymerization. rsc.org When irradiated, the excited state of the ethylferrocene derivative can initiate polymerization, offering spatial and temporal control over the process. rsc.org

Redox-Switchable Catalysis Mechanisms

Redox-switchable catalysis is a sophisticated strategy that uses an external stimulus—a chemical oxidant or reductant—to toggle a catalyst's activity or selectivity in real-time. nsf.govnih.gov This approach mimics biological enzymatic processes and allows for the synthesis of complex polymer architectures from a single catalyst precursor. nsf.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-(+)-N,N-dimethyl-1-ferrocenylethylamine |

| 1,1'-bis(diphenylphosphino)ferrocene (dppf) |

| 2-ferrocene-ethyl-2-oxazoline |

| Benzaldehyde |

| Ethylferrocene |

| Ethylferrocenium |

| Hydrogen peroxide |

| Styrene |

| Styrene oxide |

| Benzoic acid |

Role as Burning Rate Catalysts in Solid Propellant Systems Research

Ethylferrocene and its derivatives are significant subjects of research in the field of solid propellants, where they function as highly effective burning rate catalysts. Their primary role is to accelerate the combustion of the propellant, thereby increasing the thrust generated by the rocket motor. The research in this area focuses on enhancing the performance of composite solid propellants, which are typically composed of a crystalline oxidizer, such as ammonium (B1175870) perchlorate (B79767) (AP), and a polymeric fuel binder, like hydroxyl-terminated polybutadiene (B167195) (HTPB).

One of the key advantages of using liquid ethylferrocene derivatives, such as 2,2'-bis(ethylferrocenyl)propane (commonly known as catocene), over solid catalysts like ferrocene or inorganic metal oxides, is the reduced risk of catalyst migration. journals.co.za Solid catalysts can migrate through the propellant's polymeric matrix over time, leading to non-uniform catalyst distribution and potentially causing unpredictable burning behavior and motor failure. journals.co.za Liquid derivatives, being more compatible with the binder, tend to remain more evenly dispersed, ensuring consistent and reliable performance. journals.co.za

Research has demonstrated a clear correlation between the concentration of ethylferrocene-based catalysts and the burning rate of the propellant. An increase in the catalyst concentration generally leads to a higher burning rate. However, studies have also shown that this effect is not always linear, and a plateau in the burning rate can be observed at higher catalyst concentrations. dtic.mil The selection of a specific ethylferrocene derivative and its concentration is a critical aspect of propellant formulation, allowing for the tailoring of the burning rate to meet the specific requirements of a given rocket motor.

Detailed Research Findings

Numerous studies have been conducted to quantify the effect of ethylferrocene derivatives on the burning rate of composite solid propellants. The data presented below is from research on an HTPB/AP propellant, illustrating the impact of varying concentrations of catocene (B1518647) on the burning rate at different pressures.

The following interactive table displays the burning rate of the propellant as a function of both pressure and the weight percentage of the catocene catalyst.

| Pressure (MPa) | 0.2% Catocene (mm/s) | 0.5% Catocene (mm/s) | 1.0% Catocene (mm/s) | 3.0% Catocene (mm/s) |

| 2 | 5.3 | 6.0 | 7.2 | 8.0 |

| 4 | 6.5 | 7.5 | 9.0 | 10.2 |

| 6 | 7.5 | 8.8 | 10.5 | 12.0 |

| 8 | 8.4 | 10.0 | 11.8 | 13.5 |

| 10 | 9.2 | 11.0 | 13.0 | 14.8 |

| 12 | 10.0 | 12.0 | 14.2 | 16.0 |

| 14 | 10.7 | 12.9 | 15.3 | 17.2 |

| 16 | 11.4 | 13.8 | 16.3 | 18.3 |

| 18 | 12.0 | 14.6 | 17.2 | 19.3 |

Data sourced from research on HTPB/AP propellants containing varying concentrations of catocene. dtic.mil

The data clearly indicates that for any given pressure, the burning rate increases as the concentration of catocene is raised from 0.2% to 3.0%. For instance, at a pressure of 10 MPa, the burning rate increases from 9.2 mm/s with 0.2% catocene to 14.8 mm/s with 3.0% catocene, representing a significant enhancement. Furthermore, the results show that the burning rate of the catalyzed propellant is consistently higher than that of a non-catalyzed reference propellant. At a 1% catocene concentration, an increase in the burning rate of almost 80% has been observed compared to the non-catalyzed propellant. dtic.mil

Applications in Materials Science and Engineering

Ferrocene-based Polymers and Copolymers Research

Conductive and Redox-Active Polymer Systems

Ferrocene-containing polymers are extensively studied for their conductive and redox-active properties, making them suitable for applications in energy storage, sensors, and electrochromic devices. The ferrocene (B1249389) unit acts as an electroactive center, facilitating electron transfer and enabling the polymer to undergo reversible oxidation and reduction. rsc.orgnih.govacs.org

Redox Activity and Tunability: Polymers with pendant ferrocene units exhibit well-defined redox behavior, often displaying a single reversible oxidation wave in cyclic voltammetry. This activity can be modulated by copolymerization with non-redox-active monomers, allowing for fine-tuning of redox potential, charge transfer characteristics, and interchain interactions. acs.org The ability to switch between the neutral ferrocene (Fe(II)) and oxidized ferrocenium (B1229745) (Fe(III)) states allows for control over the polymer's electronic, optical, and solubility properties. rsc.org

Conductivity: While ferrocene itself is not inherently conductive, its incorporation into conjugated polymer backbones or as pendant groups can influence conductivity. For instance, ferrocene-functionalized polypyrrole derivatives have been synthesized, demonstrating that the ferrocene group can be retained during electrochemical polymerization without significant loss of redox activity. tandfonline.com Conjugated microporous polymers incorporating ferrocene units have also shown promise for energy storage applications due to their high surface area and redox-active ferrocene and triphenylamine (B166846) units. mdpi.com

Applications: These redox-active polymers serve as electrode materials for supercapacitors and batteries, act as electron mediators in biosensors, and are utilized in molecular electronics and memory devices. rsc.orgpittstate.edumdpi.commdpi.com

Metallized Polymers and Nanomaterials Development

Ferrocene moieties can be incorporated into polymers to create metallized materials and functionalized nanoparticles. The organometallic nature of ferrocene allows for its integration into various polymer architectures, leading to materials with enhanced properties or novel functionalities.

Functionalized Nanoparticles: Ferrocene units can be attached to or incorporated within nanoparticles, imparting redox activity and specific binding capabilities. For example, research has explored the synthesis of ferrocene-functionalized nanoparticles for targeted drug delivery or as components in advanced electronic devices. researchgate.net

Metallopolymers: Ferrocene derivatives can be synthesized into metallopolymers, where the ferrocene unit is part of the polymer backbone or side chain. These materials offer processability akin to organic polymers combined with the unique properties of transition metals. pittstate.edursc.org For instance, phosphonium (B103445) polyelectrolytes containing ethylferrocene and ethylruthenocene units have been synthesized, demonstrating redox properties and serving as precursors to nanomaterials upon pyrolysis. rsc.org

Anti-migration Properties in Polymer-Propellant Systems

While specific research detailing ethylferrocene's role in anti-migration properties within polymer-propellant systems is not directly detailed in the provided search results, ferrocene derivatives, in general, are known to be used as burn rate modifiers and stabilizers in solid propellants. Their function often involves influencing combustion characteristics and potentially reducing the migration of other energetic components within the propellant matrix by altering the binder's properties or interacting with other ingredients. However, direct evidence for ethylferrocene specifically acting as an anti-migration agent in this context requires more targeted research.

Liquid Crystals and Nanoparticles Incorporating Ferrocene Moieties

Ferrocene derivatives, including ethylferrocene, have been integrated into liquid crystalline structures and used to functionalize nanoparticles, leading to materials with stimuli-responsive and self-assembling properties.

Ferrocene-based Liquid Crystals: The incorporation of ferrocene units into liquid crystal mesogens can lead to materials that exhibit electrochemically switchable phases or optical properties. The redox-active ferrocene core can influence the mesophase behavior and allow for external control over the liquid crystalline state. rsc.org

Functionalized Nanoparticles: Ferrocene moieties can be used to functionalize the surface of nanoparticles, altering their solubility, electronic properties, and enabling their use in sensing or as components in nanocomposites. researchgate.net

Research on Electrochromic Materials

Ferrocene-containing polymers are of significant interest for electrochromic applications, where they can change color upon electrochemical oxidation or reduction.

Color Switching: The reversible oxidation of ferrocene to ferrocenium ions leads to a change in the electronic structure and thus the absorption spectrum of the material. Polymers with pendant ferrocenyl groups can exhibit tunable electrochromism, allowing for the development of color-changing devices. rsc.org The incorporation of ferrocenyl units can enhance the optical contrast in the visible region, leading to better transparency in the oxidized state. rsc.org

Applications: These materials are explored for use in smart windows, displays, and sensors where a visual response to an electrical stimulus is desired. rsc.org

Development of Non-Linear Optical (NLO) Devices

Ferrocene derivatives have shown potential in the development of non-linear optical (NLO) materials due to their unique electronic structures and charge transfer characteristics.

NLO Properties: The extended π-conjugation and the presence of electron-donating ferrocene units can lead to significant second- and third-order NLO responses. By designing polymers with ferrocene moieties appropriately positioned within the molecular structure, materials with enhanced NLO properties can be achieved. rsc.org

Device Applications: These materials are investigated for applications in optical switching, frequency doubling, and optical data processing, contributing to advancements in photonics and optoelectronics. rsc.org

Future Research Directions and Emerging Trends

Integration with Nanomaterials for Advanced Functional Systems

An exciting frontier in materials science is the combination of ferrocene (B1249389) derivatives with nanomaterials to create hybrid systems with synergistic properties. Ethylferrocene, with its characteristic redox activity, is a prime candidate for incorporation into such systems. Research is trending towards the use of ferrocene-functionalized nanoparticles for a variety of applications.

For instance, ferrocene derivatives can be attached to gold (Au) or iron oxide (Fe₃O₄) nanoparticles. researchgate.netnih.gov This functionalization leverages the unique electronic properties of the ferrocene moiety and the high surface area of nanoparticles. The resulting materials are being investigated for use in advanced electrochemical biosensors, where the ferrocene unit acts as a redox mediator to facilitate electron transfer between an enzyme and the electrode surface. researchgate.netnih.gov The integration of ethylferrocene onto magnetic nanoparticles, such as Fe₃O₄, could lead to sensors that are not only highly sensitive but also easily manipulated and regenerated using an external magnetic field. nih.gov

Furthermore, ferrocene-containing polymers can be used to create functional coatings on nanoparticles, leading to stimuli-responsive materials. nih.govrsc.org These "smart" materials can release an encapsulated payload in response to a change in the redox environment, a property that is highly desirable for targeted drug delivery systems. nih.gov The ethyl group on ethylferrocene can modulate the hydrophobic/hydrophilic balance, influencing the self-assembly of these polymeric nanostructures and the loading/release kinetics of therapeutic agents.

| Nanomaterial Type | Potential Role of Ethylferrocene | Emerging Application Area | Key Finding |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Redox-active surface ligand | Electrochemical Biosensors | Ferrocene derivatives attached to AuNPs via thiol-Au linkages act as efficient electron transfer mediators. researchgate.net |

| Iron Oxide Nanoparticles (Fe₃O₄) | Redox mediator and stabilizing agent | Magnetic Sensors and Drug Delivery | Ferrocene-functionalized magnetic nanoparticles enhance sensor stability and prevent leakage of the mediator. nih.gov |

| Polymeric Micelles | Core-forming hydrophobic block | Stimuli-Responsive Systems | Amphiphilic block copolymers with ferrocene can self-assemble into nanostructures that release cargo in response to oxidative stimuli. nih.gov |

| Carbon Nanotubes (CNTs) | Electrocatalyst for signal amplification | Advanced Diagnostics | The integration of ferrocene derivatives with CNTs can significantly enhance the sensitivity of diagnostic devices. |

Exploration of Novel Molecular Architectures and Supramolecular Assemblies

The rigid, sandwich-like structure of the ferrocene core, combined with the rotational freedom of its cyclopentadienyl (B1206354) rings, makes it an exceptional building block in supramolecular chemistry. rsc.orgresearchgate.net Future research will focus on using ethylferrocene to construct complex, multi-component assemblies with programmed functions.

The unique shape, size, and hydrophobicity of ferrocene allow it to act as a guest in various macrocyclic host molecules, forming stable host-guest complexes. rsc.orgresearchgate.net The ethyl substituent can act as a secondary recognition site or a steric director, influencing the geometry and stability of these complexes. Such assemblies are being explored for applications in molecular switching and sensing, where the redox state of the iron center can be used to control the binding and release of guest molecules. semanticscholar.org

Another emerging trend is the design of ferrocene-hinged molecules, where the ferrocene unit acts as a flexible joint connecting two or more functional groups. nih.gov This approach allows for the creation of "directionally flexible" molecules whose conformation can be controlled by external stimuli like temperature. nih.gov Incorporating ethylferrocene into these architectures could lead to new liquid crystals, redox-active polymers, and molecular machines with tunable electronic and optical properties. The development of solvent-free synthesis methods, such as mechanochemistry, is also enabling faster and more sustainable access to novel ferrocene-containing organic cages and macrocycles. rsc.org

| Architectural Class | Role of the Ferrocene Unit | Potential Influence of the Ethyl Group | Research Trend |

|---|---|---|---|

| Host-Guest Complexes | Redox-switchable guest molecule | Modulates binding affinity and selectivity | Development of smart molecular receptors for sensing and separation. rsc.orgresearchgate.net |

| Ferrocene-Hinged Systems | Flexible pivot or hinge | Affects conformational flexibility and phase transitions | Creation of materials with tunable optical and electronic properties. nih.gov |

| Metal-Organic Frameworks (MOFs) | Redox-active structural node or linker | Controls pore size and framework topology | Designing electroactive and catalytic porous materials. |

| Supramolecular Polymers | Monomeric repeating unit | Influences polymer chain packing and solubility | Fabrication of self-healing and responsive materials. rsc.org |

Advanced Theoretical Modeling Approaches for Predictive Design

As the complexity of ferrocene-based systems increases, advanced computational and theoretical modeling methods are becoming indispensable for predicting their properties and guiding experimental design. mit.edu These approaches allow researchers to screen hypothetical molecules and materials for desired characteristics before undertaking time-consuming and resource-intensive synthesis.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful tools for investigating the electronic structure, electrochemical behavior, and optical properties of ferrocene derivatives like ethylferrocene. mdpi.comrsc.org These calculations can predict redox potentials, analyze charge transfer characteristics, and simulate UV-visible absorption spectra, providing deep insights that are in good accord with experimental results. rsc.org Such computational studies are crucial for designing novel ethylferrocene-based molecules for applications in molecular electronics and nonlinear optics. mdpi.com

Emerging trends also include the application of machine learning (ML) algorithms to accelerate the discovery of new materials. researchgate.netaps.org By training ML models on existing datasets of material properties, it is possible to predict the characteristics of new compositions. This data-driven approach can be used to optimize the properties of ethylferrocene-containing alloys or polymers by predicting their stability and mechanical properties, significantly reducing the number of experiments needed. aps.org

Sustainable Chemistry and Green Synthesis Routes in Ferrocene Research

In line with the global push towards sustainable technology, a significant future direction in ferrocene chemistry is the development of green and environmentally friendly synthesis routes. dergipark.org.tr Traditional methods for preparing ethylferrocene and other derivatives often involve hazardous reagents, volatile organic solvents, and energy-intensive processes. google.comwikipedia.org

Research is actively pursuing greener alternatives. For example, new methods for producing ethylferrocene have been developed that replace polluting reducing agents with non-toxic alternatives like a zinc-tin alloy and utilize inert organic solvents to improve reaction efficiency and simplify product purification. google.com Such processes not only reduce environmental impact but can also increase product yield to over 87.5%. google.com

Other green chemistry principles being applied to ferrocene research include the use of deep eutectic solvents, which are biodegradable and have low volatility, as reaction media for synthesizing ferrocene derivatives. nih.gov The exploration of solvent-free reaction conditions, such as ball-milling or microwave irradiation, is another promising trend that reduces waste and energy consumption while often accelerating reaction times. rsc.orgiwu.edu These sustainable approaches are critical for enabling the large-scale, industrial application of ethylferrocene in a cost-effective and environmentally responsible manner.

| Synthesis Step | Traditional Method | Green Alternative | Sustainability Benefit |

|---|---|---|---|

| Acylation of Ferrocene | Use of acetic anhydride (B1165640) with phosphoric acid catalyst. google.com | Catalysis with reusable solid acids. | Reduces corrosive waste and allows for catalyst recycling. |